

sample preparation propoxyphene-D5 internal standard

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Compound Focus: rac-Propoxyphene-D5

CAS No.: 136765-49-6

Cat. No.: S1785199

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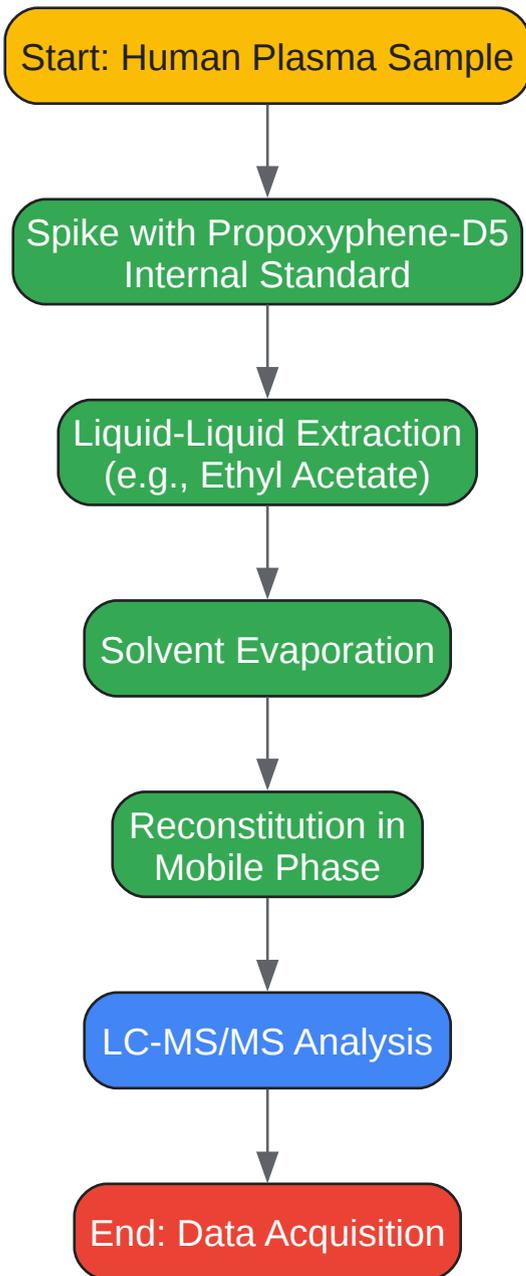
Chemical Profile of (±)-Propoxyphene-D5

The table below summarizes the key identifying and physical property information for the internal standard itself, as found in the search results [1].

Property	Description
Common Name	(±)-Propoxyphene-D5 [1]
CAS Number	136765-49-6 [1]
Molecular Formula	C ₂₂ H ₂₄ D ₅ NO ₂ [1]
Molecular Weight	344.502 g/mol [1]
Hazard Statements	H225-H302+H332-H319 (Highly flammable, harmful if swallowed or inhaled, causes serious eye irritation) [1]

Conceptual Workflow for Sample Preparation

Although explicit protocols for Propoxyphene-D5 are unavailable in the search results, the following diagram outlines a generic sample preparation workflow for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based on common laboratory practices. This workflow incorporates the type of sample pre-treatment mentioned in a study for a different compound [2].



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Figure 1: A generalized workflow for preparing a plasma sample for bioanalysis using an internal standard.

Key Considerations for Protocol Development

To develop a robust analytical method, you would need to define the following parameters, which are not specified in the search results for Propoxyphene-D5:

- **Sample Pre-treatment:** The cited search results suggest **liquid-liquid extraction (LLE)** with ethyl acetate as a common, effective technique for cleaning up plasma samples before analysis [2]. Alternative methods like protein precipitation or solid-phase extraction (SPE) could also be evaluated.
- **Chromatographic Separation:** You would need to select a suitable reverse-phase column (e.g., C18) and optimize the mobile phase composition (e.g., a mixture of acetonitrile and a volatile buffer like ammonium acetate or formic acid) to achieve good separation of Propoxyphene, its metabolites, and the internal standard [2] [3].
- **Mass Spectrometric Detection:** The analysis would be performed using multiple reaction monitoring (MRM). The specific precursor and product ions (Q1 and Q3) for Propoxyphene-D5 would need to be determined experimentally, as they are not provided in the search results. An example for a different compound (galantamine) uses transitions of m/z 288.22 \rightarrow 213.20 [2].
- **Method Validation:** Any developed protocol must undergo full validation according to regulatory guidelines. This includes establishing parameters such as linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ), similar to the cited studies [2] [3].

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References

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